molecular formula C6H4NNaO3 B147331 Sodium 4-nitrophenolate CAS No. 824-78-2

Sodium 4-nitrophenolate

Cat. No. B147331
CAS RN: 824-78-2
M. Wt: 161.09 g/mol
InChI Key: CURNJKLCYZZBNJ-UHFFFAOYSA-M
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Description

Sodium 4-nitrophenolate, also known as 4-nitrophenol sodium salt, is an organic compound with the chemical formula C6H4NNaO3 . It is harmful if inhaled, ingested, or comes into contact with the skin .


Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .


Molecular Structure Analysis

The single crystal XRD and Powder XRD studies confirmed that Sodium 4-nitrophenolate dehydrate (S4NPD) crystal contains the orthorhombic crystal system . Sodium 4-nitrophenolate 4-nitrophenol dihydrate is a new nonlinear optical crystal of C2 monoclinic symmetry composed of two distinct organic chromophores .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a common reaction involving Sodium 4-nitrophenolate . This reaction is performed in the presence of reducing agents such as sodium borohydride .


Physical And Chemical Properties Analysis

Sodium 4-nitrophenolate dehydrate (S4NPD) crystals possess an optical transmittance in the visible and NIR regions. The cut-off wavelength of the S4NPD is 435 nm, making it suitable for emerging optical fields . The photoluminescence spectrum shows the peak absorbed at 517 nm, indicating green light emission . The compound has a molar mass of 161.09 and a melting point of over 300°C .

Scientific Research Applications

Optical Properties Enhancement

Sodium 4-nitrophenolate dihydrate (S4NPD) has been identified as a material with promising applications in enhancing optical properties. It is particularly noted for its potential in second harmonic generation and third-harmonic generation due to the nitro phenoxy ion being ionically bonded to sodium ions through hydrogen bonding .

Catalytic Reduction

Research has highlighted the use of Sodium 4-nitrophenolate in the catalytic reduction of toxic compounds such as dyes, pesticides, and chlorinated phenols like 4-nitrophenol into non-polluting compounds. This application is significant in preventing environmental pollution .

Wastewater Treatment

In the field of wastewater treatment, especially high-salt and high-nitrogen wastewater, Sodium 4-nitrophenolate shows promise. It has been demonstrated that growth promoters like Sodium 4-nitrophenolate can regulate the metabolism of microorganisms involved in biological denitrification, an efficient and low-cost method to treat wastewater .

Mechanism of Action

Target of Action

Sodium 4-nitrophenolate primarily targets the optical properties of certain materials . It is used in the growth of single crystals, which are essential for various optical applications . The compound also plays a role in the catalytic reduction of 4-nitrophenol by nanostructured materials .

Mode of Action

Sodium 4-nitrophenolate interacts with its targets through a delocalized electron mechanism , which enhances the nonlinear optical (NLO) properties of the materials . This interaction results in the enhancement of the second and third harmonic generation efficiencies of the grown crystals . In the catalytic reduction process, sodium 4-nitrophenolate likely interacts with the reducing agents, such as NaBH4, to facilitate the reduction of 4-nitrophenol .

Biochemical Pathways

The compound affects the nitrate reduction pathway . It has been found to upregulate nitrate reductase, a key enzyme in this pathway . This leads to enhanced denitrification efficiency in certain bacterial strains .

Pharmacokinetics

The compound’s optical properties and its role in the growth of single crystals suggest that it may have unique physicochemical characteristics .

Result of Action

The action of Sodium 4-nitrophenolate results in enhanced optical properties of the materials it interacts with . For instance, it improves the optical transmittance in the visible and NIR regions of the grown crystals . In terms of its role in catalytic reduction, the compound enhances the efficiency of 4-nitrophenol reduction .

Action Environment

Environmental factors can influence the action of Sodium 4-nitrophenolate. For instance, the compound’s effectiveness in enhancing optical properties or catalytic reduction efficiency may vary depending on the specific conditions of the environment

Safety and Hazards

Sodium 4-nitrophenolate is toxic and can cause poisoning through the skin and respiratory tract . Early symptoms of poisoning include gray-purple coloration on the lips, fingers, and other parts . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been widely explored by researchers . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the effects of solvent properties on reaction kinetics for the optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NiP reduction .

properties

IUPAC Name

sodium;4-nitrophenolate
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InChI

InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;/q;+1/p-1
Source PubChem
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InChI Key

CURNJKLCYZZBNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4NNaO3
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Related CAS

100-02-7 (Parent)
Record name p-Nitrophenol sodium salt
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DSSTOX Substance ID

DTXSID3027320
Record name Sodium 4-nitrophenolate
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Molecular Weight

161.09 g/mol
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Physical Description

Yellow solid; [HSDB] Dihydrate: Orange powder; [MSDSonline]
Record name p-Nitrophenol sodium salt
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Solubility

SOLUBILITY: 5.97 G/100 CC WATER @ 25 °C /TETRAHYDRATE/, Sol in water
Record name P-NITROPHENOL SODIUM SALT
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Mechanism of Action

Nitrophenols inhibit the microbial growth of natural aquatic systems because they uncouple the metabolic process of oxidative phosphorylation. /Nitrophenols/, Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. /Nitrophenols/
Record name P-NITROPHENOL SODIUM SALT
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Product Name

Sodium 4-nitrophenolate

Color/Form

Yellow crystalline solid

CAS RN

824-78-2, 66924-59-2
Record name p-Nitrophenol sodium salt
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Record name Phenol, 4-nitro-, sodium salt (1:1)
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Record name Sodium 4-nitrophenolate
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Record name Sodium 4-nitrophenolate dihydrate
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Record name SODIUM P-NITROPHENOXIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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